3-Hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benzopyran-4-one core and substituent positions. The parent structure, 4H-1-benzopyran-4-one , consists of a fused bicyclic system with a ketone group at position 4. Substitutents are assigned numerical positions based on IUPAC priority rules:
- A 3,4,5-trihydroxyphenyl group at position 2.
- A hydroxyl group (-OH) at position 3.
- An octyl chain (-C₈H₁₇) at position 7.
The resulting systematic name, 3-hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one , adheres to IUPAC guidelines for polycyclic aromatic systems. This nomenclature distinguishes it from simpler flavonoids lacking alkyl side chains, such as quercetin (3,3',4',5,7-pentahydroxyflavone).
Structural Classification Within Flavonoid Subfamilies
Flavonoids are categorized by their heterocyclic ring oxidation states and substitution patterns. This compound belongs to the flavone subfamily, characterized by a planar, unsaturated C-ring (benzopyran-4-one) and a 2-phenyl substituent. Key classificatory features include:
| Feature | Classification | Differentiating Factor |
|---|---|---|
| C-ring saturation | Flavone (unsaturated) | Lacks C2-C3 single bond (vs. flavanones) |
| B-ring substitution | Galloyl-type (3,4,5-triOH) | Distinct from common mono-/di-OH patterns |
| A-ring modification | 7-O-alkylation (octyl) | Rare natural substitution in flavonoids |
The 7-octyl chain represents an unusual structural deviation from typical hydroxyl or glycosyl groups at this position, suggesting potential synthetic modification or specialized biosynthetic origins. The 3,4,5-trihydroxyphenyl (galloyl) group at C2 aligns with antioxidant motifs observed in hydrolyzable tannins.
Molecular Formula and Weight Analysis
The molecular formula C₂₃H₂₆O₆ reflects the compound’s hybrid aromatic-aliphatic character:
- Core structure : C₉H₆O₂ (4H-1-benzopyran-4-one)
- Substituents :
- C₆H₅O₃ (3,4,5-trihydroxyphenyl)
- C₈H₁₇ (octyl)
- Additional hydroxyl (OH) at C3
Molecular weight : 398.45 g/mol (calculated from exact masses: C=276.33, H=26.26, O=96.00). Comparative mass data from analogous flavonoids:
| Compound | Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-(3,4,5-Trihydroxyphenyl)chromen-4-one | C₁₅H₁₀O₅ | 270.24 |
| 3,5,7-Trihydroxyflavone | C₁₅H₁₀O₇ | 302.23 |
| Target compound | C₂₃H₂₆O₆ | 398.45 |
The 44% mass increase over non-alkylated analogs highlights the octyl chain’s contribution to hydrophobicity and steric bulk.
Isomeric Relationships and Stereochemical Considerations
This compound exhibits no stereoisomerism due to its fully unsaturated, planar flavone core. Key factors include:
- C-ring conjugation : The benzopyran-4-one system lacks chiral centers, with sp² hybridization at C2 and C3 preventing tetrahedral geometry.
- Substituent symmetry : The 3,4,5-trihydroxyphenyl group’s radial symmetry negates positional isomerism at C2.
- Octyl chain flexibility : The C7 alkyl chain adopts multiple conformers but lacks configurational isomerism due to free rotation about single bonds.
In contrast, reduced flavonoid subclasses like flavanones (e.g., naringenin) exhibit C2 chirality from sp³ hybridization. The absence of such structural reduction in this compound simplifies its stereochemical profile, making racemization or enantiomerism thermodynamically improbable under standard conditions.
Properties
CAS No. |
649551-47-3 |
|---|---|
Molecular Formula |
C23H26O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C23H26O6/c1-2-3-4-5-6-7-8-14-9-10-16-19(11-14)29-23(22(28)20(16)26)15-12-17(24)21(27)18(25)13-15/h9-13,24-25,27-28H,2-8H2,1H3 |
InChI Key |
MXEBOWBDFCJVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a suitable phenolic precursor and an aldehyde under acidic or basic conditions.
Introduction of the octyl group: This step involves the alkylation of the benzopyran ring using an octyl halide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters or ethers.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C24H28O6
- Molecular Weight : 420.48 g/mol
Its structure features a benzopyran core with multiple hydroxyl groups that contribute to its bioactivity. The presence of the octyl chain enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of flavonoids, including 3-hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one. These compounds scavenge free radicals and mitigate oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The antioxidant activity is attributed to the phenolic hydroxyl groups that donate electrons and stabilize free radicals .
Anti-Cancer Properties
Research indicates that this compound may exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of flavonoids allow them to interact with multiple cellular targets, potentially disrupting cancer cell signaling pathways .
Neuroprotective Effects
There is evidence suggesting that 3-hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one can protect neuronal cells from damage due to oxidative stress and inflammation. This neuroprotective effect may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Anti-inflammatory Activity
The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for therapeutic strategies aimed at treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Myricetin (3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one)
- Structural Differences : Myricetin lacks the octyl group at position 7 and instead has hydroxyl groups at positions 3, 5, and 7, resulting in a highly polar structure .
Physicochemical Properties :
Property 3-Hydroxy-7-octyl derivative Myricetin Molecular Weight ~418.4 (estimated) 318.24 LogP (lipophilicity) Higher (octyl chain) Low (multiple -OH) Water Solubility Reduced High - Biological Implications : Myricetin’s high polarity limits its bioavailability in lipid-rich environments, whereas the octyl chain in the target compound may enhance cellular uptake but reduce solubility in aqueous media .
Glyasperin B (3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one)
- Structural Differences : Glyasperin B features a dihydrobenzopyran core, a prenyl (3-methylbut-2-enyl) group at position 6, and methoxy/hydroxyl substitutions .
- Key Comparisons :
- Hydrophobicity : The octyl chain in the target compound is longer and fully saturated, offering greater lipid affinity than the prenyl group in Glyasperin B.
- Ring Saturation : The dihydro core in Glyasperin B may reduce conjugation and antioxidant activity compared to the fully unsaturated benzopyran-4-one system in the target compound .
Glucosylated Flavonoids (e.g., Compound 140 in )
- Structural Differences: Compound 140 (7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl-3,6-dimethoxy-4H-1-benzopyran-4-one) includes a glucose moiety, increasing its molecular weight and hydrophilicity .
- Functional Impact :
Analytical and Spectral Comparisons
Mass Spectrometry (MS)
- The target compound’s MS profile would show a molecular ion peak at higher m/z (~418) due to the octyl group, contrasting with myricetin’s M⁺ peak at m/z 318 . Fragmentation patterns would differ significantly, with the octyl chain likely producing prominent alkyl-related ions (e.g., m/z 57, 85) absent in hydroxyl-rich analogs .
Infrared (IR) Spectroscopy
- The carbonyl stretch (C=O) near 1670–1700 cm⁻¹ is common to all benzopyran-4-ones. However, the octyl group’s C-H stretches (~2850–2960 cm⁻¹) would dominate the IR spectrum of the target compound, whereas myricetin’s spectrum would show stronger O-H stretches (~3200–3500 cm⁻¹) .
Biological Activity
3-Hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one, a compound belonging to the class of benzopyran derivatives, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one can be represented as follows:
This compound features multiple hydroxyl groups that contribute to its reactivity and biological properties.
- Protein Kinase C Inhibition : Research indicates that this compound acts as an isoform-selective inhibitor of Protein Kinase C (PKC)-ζ. PKC is involved in various cellular processes, including those related to addiction and neurobiological changes. The inhibition of PKC-ζ has potential implications for treating psychostimulant abuse and other neuropsychiatric disorders .
- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Coumarin derivatives have been shown to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Biological Activity Overview
Case Studies and Research Findings
- Psychostimulant Abuse Treatment : A study demonstrated that 3-hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one effectively inhibits PKC-ζ activity with IC50 values indicating significant potency (IC50 = 2.1 μM) compared to other known inhibitors . This suggests its potential utility in developing treatments for addiction.
- Cell Viability Studies : In vitro studies using Cos-7 cells revealed that while the compound exhibits some cytotoxicity at higher concentrations (≥40 μM), it remains relatively safe at lower doses (15 μM). This finding is critical for evaluating therapeutic windows for potential clinical applications .
- Antioxidant Efficacy : Experimental models have shown that derivatives like this compound can significantly reduce oxidative stress markers, suggesting a protective role against cellular damage in various pathological conditions .
Future Directions
Ongoing research aims to optimize the potency and selectivity of 3-hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one as a therapeutic agent. Further studies are necessary to explore its efficacy in vivo and its potential role in broader therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
